

# The Discovery and Development of AVE3085: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | AVE3085  |
| Cat. No.:      | B8069338 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AVE3085** is a novel, small-molecule enhancer of endothelial nitric oxide synthase (eNOS), the key enzyme responsible for the production of nitric oxide (NO) in the vascular endothelium. NO is a critical signaling molecule involved in maintaining cardiovascular homeostasis, and its reduced bioavailability is a hallmark of endothelial dysfunction, a condition implicated in the pathogenesis of numerous cardiovascular diseases. **AVE3085** was developed to address this deficiency by upregulating the expression and activity of eNOS, thereby restoring NO production and improving endothelial function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **AVE3085**.

## Core Mechanism of Action: Enhancement of eNOS Transcription

The primary mechanism of action of **AVE3085** is the enhancement of eNOS gene transcription, leading to increased eNOS mRNA and protein levels. This ultimately results in greater NO production and improved endothelial function<sup>[1][2][3]</sup>. Studies have shown that the responsible cis-element for this activity is located within the proximal 263 base pairs of the eNOS promoter region<sup>[4]</sup>. Interestingly, the transcriptional activation by **AVE3085** appears to be independent of the transcription factor Sp1, a known regulator of basal eNOS expression<sup>[4]</sup>.

In addition to upregulating eNOS expression, **AVE3085** has been suggested to prevent eNOS "uncoupling"[\[5\]](#)[\[6\]](#). Under conditions of oxidative stress, eNOS can become uncoupled, producing superoxide radicals instead of NO. A structurally related compound, AVE9488, has been shown to reverse eNOS uncoupling by increasing the bioavailability of the essential cofactor tetrahydrobiopterin (BH4)[\[4\]](#). It is proposed that **AVE3085** may share this crucial vasoprotective property[\[3\]](#).

## Preclinical Efficacy

The therapeutic potential of **AVE3085** has been evaluated in several preclinical models of cardiovascular disease, demonstrating beneficial effects on endothelial dysfunction, hypertension, and cardiac remodeling.

## Restoration of Endothelial Function and Reduction of Blood Pressure

In spontaneously hypertensive rats (SHRs), a well-established model of essential hypertension, oral administration of **AVE3085** (10 mg/kg/day for 4 weeks) significantly improved endothelium-dependent relaxation of the aorta in response to acetylcholine[\[1\]](#)[\[2\]](#). This functional improvement was accompanied by a significant reduction in systolic blood pressure[\[7\]](#). The antihypertensive effect of **AVE3085** is directly linked to its action on eNOS, as the compound had no effect on blood pressure in hypertensive eNOS-deficient mice[\[1\]](#)[\[2\]](#).

## Attenuation of Cardiac Remodeling

The cardioprotective effects of **AVE3085** were investigated in a mouse model of cardiac remodeling induced by aortic banding[\[8\]](#). Oral administration of **AVE3085** (10 mg/kg/day for 4 weeks) attenuated the development of cardiac hypertrophy, as evidenced by a decrease in the left ventricular weight to body weight ratio and mean myocyte diameter[\[8\]](#). Furthermore, **AVE3085** treatment reduced collagen deposition in the heart, indicating a reduction in cardiac fibrosis[\[8\]](#). These structural improvements were associated with enhanced cardiac function[\[7\]](#).

## Signaling Pathways

### eNOS Signaling Pathway

The primary signaling pathway influenced by **AVE3085** is the upregulation of eNOS transcription and subsequent NO production.



[Click to download full resolution via product page](#)

**AVE3085** enhances eNOS transcription, leading to increased NO production.

## Inhibition of the Smad Signaling Pathway

In the context of cardiac remodeling, **AVE3085** has been shown to inhibit the Smad signaling pathway[8]. The Smad family of proteins are key downstream mediators of the transforming growth factor-beta (TGF- $\beta$ ) signaling pathway, which is known to play a significant role in cardiac fibrosis and hypertrophy. Treatment with **AVE3085** reduced the expression and activation of the Smad signaling pathway in the hearts of mice subjected to aortic banding[8].



[Click to download full resolution via product page](#)

**AVE3085** inhibits the Smad signaling pathway, attenuating cardiac remodeling.

## Quantitative Data from Preclinical Studies

| Parameter                                                  | Animal Model                    | Treatment Group | Control Group               | % Change     | Reference    |
|------------------------------------------------------------|---------------------------------|-----------------|-----------------------------|--------------|--------------|
| Systolic Blood Pressure                                    | Spontaneously Hypertensive Rats | y               | 185 ± 5 mmHg                | 208 ± 6 mmHg | ↓ 11%<br>[1] |
| Maximal Endothelium-Dependent Relaxation (Acetylcholine e) | Spontaneously Hypertensive Rats | y               | 58.0 ± 3.1%<br>Hypertensive | 33.2 ± 3.0%  | ↑ 75%<br>[1] |
| Left Ventricular Weight / Body Weight (mg/g)               | Mice with Banding               | Aortic          | 4.1 ± 0.2                   | 5.2 ± 0.3    | ↓ 21%<br>[8] |
| Collagen Deposition (%)                                    | Mice with Banding               | Aortic          | 4.8 ± 0.6%                  | 9.2 ± 1.1%   | ↓ 48%<br>[8] |

## Key Experimental Protocols

### Isometric Force Measurement of Aortic Rings

- Objective: To assess endothelium-dependent and -independent vasodilation.
- Methodology: Thoracic aortic rings from experimental animals are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub>. The rings are pre-contracted with phenylephrine. Cumulative concentration-response curves are then generated for acetylcholine (endothelium-dependent relaxation) and sodium nitroprusside (endothelium-independent relaxation)[1][2].

### Western Blotting for eNOS and Phosphorylated eNOS

- Objective: To quantify the protein expression of total eNOS and its activated form (phosphorylated eNOS).
- Methodology: Protein lysates from tissues (e.g., aorta, heart) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies specific for total eNOS and phosphorylated eNOS (e.g., at Ser1177), followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system[1][8].

## Reverse Transcription-Polymerase Chain Reaction (RT-PCR) for eNOS mRNA

- Objective: To quantify the gene expression of eNOS.
- Methodology: Total RNA is extracted from tissues and reverse-transcribed into cDNA. The cDNA is then used as a template for PCR amplification using primers specific for the eNOS gene. The PCR products are separated by agarose gel electrophoresis and visualized to determine the relative abundance of eNOS mRNA[1][2].

## Discovery and Development

**AVE3085** was identified through high-throughput screening by Sanofi-Aventis as a small molecule that enhances eNOS transcription[5]. While detailed information on the lead optimization and structure-activity relationship studies is not publicly available, the identification of **AVE3085** and the related compound AVE9488 marked a significant step in the development of a novel therapeutic strategy for cardiovascular diseases centered on the enhancement of endogenous NO production[5].

## Clinical Development

Despite promising preclinical results, the clinical development of **AVE3085** appears to have been discontinued. Publicly available information from clinical trial registries or peer-reviewed publications on human studies of **AVE3085** is not available. Some reviews have mentioned that clinical trials of eNOS enhancers, in general, have been inconclusive, which may have contributed to the halt in the development of this compound[9].

## Conclusion

**AVE3085** represents a pioneering effort in the pharmacological enhancement of eNOS for the treatment of cardiovascular diseases. Its clear mechanism of action, involving the transcriptional upregulation of eNOS, and its demonstrated efficacy in preclinical models of hypertension and cardiac remodeling highlight the therapeutic potential of this approach. While the clinical development of **AVE3085** did not proceed as anticipated, the extensive preclinical research provides a solid foundation and valuable insights for the future development of eNOS-targeting therapies. The understanding of its dual action on eNOS expression and potentially on eNOS coupling, as well as its inhibitory effect on the pro-fibrotic Smad signaling pathway, opens avenues for the design of next-generation cardiovascular drugs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AVE3085, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVE3085, an enhancer of endothelial nitric oxide synthase, restores endothelial function and reduces blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Antiatherosclerotic effects of small-molecular-weight compounds enhancing endothelial nitric-oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]

- 8. AVE 3085, a novel endothelial nitric oxide synthase enhancer, attenuates cardiac remodeling in mice through the Smad signaling pathway - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of AVE3085: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069338#the-discovery-and-development-of-ave3085]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)